An In-depth Technical Guide to 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine: Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine: Chemical Structure and Physicochemical Properties
Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a diverse array of therapeutic agents.[1] Its prevalence stems from a unique combination of physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The two nitrogen atoms of the piperazine core offer versatile points for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide focuses on a specific piperazine derivative, 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine, a compound of interest for researchers and scientists in the field of drug development. Its structure combines the versatile piperazine moiety with a 5-bromopyridine-2-carboxamide fragment, a pairing that suggests potential applications in various therapeutic areas, from oncology to neuropharmacology. This document will provide a comprehensive overview of its chemical structure, a proposed synthetic route with a detailed experimental protocol, and an analysis of its key physicochemical and spectral properties.
Molecular Structure and Key Features
The chemical structure of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine is characterized by a piperazine ring acylated at one of its nitrogen atoms with a 5-bromopyridine-2-carbonyl group.
Systematic Name: (5-bromopyridin-2-yl)(piperazin-1-yl)methanone
Molecular Formula: C₁₀H₁₁BrN₄O
Molecular Weight: 271.12 g/mol
The key structural features that dictate the molecule's properties include:
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The Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions. The secondary amine (NH) provides a site for further functionalization and influences the compound's basicity and solubility.
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The 5-Bromopyridine Moiety: A pyridine ring substituted with a bromine atom at the 5-position. The electron-withdrawing nature of the bromine atom and the pyridine ring nitrogen can influence the reactivity of the aromatic system.
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The Amide Linkage: A carbonyl group connecting the pyridine ring to the piperazine moiety. This amide bond introduces a degree of rigidity and potential for hydrogen bonding.
The interplay of these components is crucial in determining the molecule's overall shape, polarity, and ability to interact with biological macromolecules.
Synthesis of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine: A Proposed Synthetic Protocol
The synthesis of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine can be achieved through a standard amide coupling reaction between 5-bromopyridine-2-carboxylic acid and a mono-protected piperazine, followed by deprotection. The use of a protecting group on one of the piperazine nitrogens is essential to prevent double acylation. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
Conceptual Workflow of the Synthesis
The synthetic strategy involves two main steps: the amide coupling of 5-bromopyridine-2-carboxylic acid with N-Boc-piperazine, followed by the removal of the Boc protecting group.
Caption: Proposed two-step synthesis of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine.
Detailed Experimental Protocol
This protocol is based on well-established amide coupling methodologies.[3]
Step 1: Synthesis of tert-butyl 4-((5-bromopyridin-2-yl)carbonyl)piperazine-1-carboxylate
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Reaction Setup: To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N,N'-diisopropylethylamine (DIPEA) (2.5 eq).
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Activation: Stir the mixture at room temperature for 10 minutes. Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq) and continue stirring for another 20 minutes to activate the carboxylic acid.
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Amine Addition: Add a solution of tert-butyl piperazine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.
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Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine (Final Product)
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Deprotection: Dissolve the purified tert-butyl 4-((5-bromopyridin-2-yl)carbonyl)piperazine-1-carboxylate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v).
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Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC.
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Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product can be further purified by recrystallization or chromatography if necessary.
Physicochemical Properties
| Property | Predicted/Estimated Value | Remarks |
| Melting Point | 130-150 °C | Based on similar N-acylpiperazine compounds. |
| Boiling Point | > 400 °C (decomposes) | High molecular weight and polar nature suggest a high boiling point with decomposition. |
| Solubility | Soluble in DMSO, DMF, and alcohols. Sparingly soluble in water. | The piperazine nitrogen and carbonyl group contribute to polarity, while the bromopyridine ring adds lipophilicity. |
| pKa | pKa1 ≈ 7.5-8.5 (piperazine NH₂⁺) | The pKa of the secondary amine in the piperazine ring is expected to be slightly lower than that of unsubstituted piperazine due to the electron-withdrawing effect of the acyl group.[2] |
| LogP | 1.5 - 2.5 | Calculated based on the structure, indicating moderate lipophilicity. |
Spectral Analysis: Elucidating the Structure
The structural confirmation of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons of the 5-bromopyridine ring and the piperazine ring. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):
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Pyridine Protons (3H): Signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as doublets and a doublet of doublets, characteristic of a 2,5-disubstituted pyridine ring.
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Piperazine Protons (8H): Two sets of broad signals corresponding to the four methylene groups of the piperazine ring. The protons on the carbons adjacent to the acylated nitrogen will be deshielded and appear at a lower field (δ ~3.5-3.8 ppm) compared to the protons on the carbons adjacent to the secondary amine (δ ~2.8-3.1 ppm).
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Piperazine NH (1H): A broad singlet that may be exchangeable with D₂O, typically appearing in the region of δ 1.5-3.0 ppm, although its position can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.
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Pyridine Carbons (5C): Signals in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be influenced by the halogen's electronic effects.
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Piperazine Carbons (4C): Signals in the aliphatic region (δ 40-55 ppm). The carbons adjacent to the acylated nitrogen will be at a slightly lower field than those adjacent to the secondary amine.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
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N-H Stretch (secondary amine): A moderate absorption band in the region of 3200-3400 cm⁻¹.
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C-H Stretch (aromatic and aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.
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C=O Stretch (amide): A strong absorption band around 1630-1660 cm⁻¹.
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C=N and C=C Stretch (pyridine ring): Absorption bands in the region of 1400-1600 cm⁻¹.
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C-Br Stretch: A weak to moderate absorption band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated form [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.
Structure-Property Relationships
The chemical structure of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine directly influences its physicochemical and potential biological properties.
Caption: Relationship between the structural components of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine and its key properties.
Conclusion and Future Perspectives
1-[(5-Bromopyridin-2-yl)carbonyl]piperazine represents a versatile chemical entity with significant potential in drug discovery and development. Its synthesis can be readily achieved through established chemical transformations, and its structural features suggest a favorable profile for further chemical elaboration. The presence of the secondary amine in the piperazine ring provides a convenient handle for the introduction of additional pharmacophoric elements, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. The bromopyridine moiety can also be further functionalized, for instance, through cross-coupling reactions, to explore a wider chemical space. This in-depth technical guide provides a solid foundation for researchers and scientists working with this and related compounds, offering insights into its synthesis, structure, and key properties that will be invaluable in the design and development of novel therapeutic agents.
References
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023, January 12). [Link]
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(5-Bromopyridin-2-yl)methanol. PubChem. [Link]
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4-Boc-1-(5-bromo-2-pyridyl)piperazine. PubChem. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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pK a values of common substituted piperazines. ResearchGate. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022, August 29). [Link]
- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
